Magnesium maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

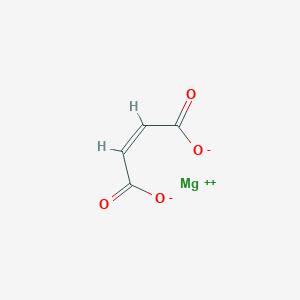

Magnesium maleate, also known as this compound, is a useful research compound. Its molecular formula is C4H2MgO4 and its molecular weight is 138.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

Bioavailability of Magnesium Maleate

Research indicates that this compound is a highly bioavailable source of magnesium. A study demonstrated that supplementation with this compound significantly increased serum magnesium levels in participants, suggesting effective absorption and utilization by the body . The compound's ability to dissociate into magnesium and malic acid upon ingestion enhances its bioavailability compared to other magnesium salts .

Use in Food Supplements

this compound is commonly included in dietary supplements aimed at addressing magnesium deficiency. The European Food Safety Authority (EFSA) evaluated di-magnesium malate (a related compound) as a novel food ingredient and found that it could serve as a source of magnesium in food supplements and special medical purposes . This evaluation highlighted the importance of ensuring that the intake levels do not exceed the established tolerable upper limit for magnesium (250 mg/day) .

Therapeutic Applications

Management of Health Conditions

this compound has been researched for its potential benefits in managing various health conditions. It is often used to alleviate symptoms associated with:

- Migraines : Some studies suggest that magnesium supplementation can reduce the frequency and intensity of migraine attacks .

- Chronic Pain : Magnesium plays a role in muscle function and nerve transmission, which may help reduce chronic pain symptoms .

- Mental Health : There is evidence to support the use of magnesium for mood stabilization and reducing symptoms of depression .

Clinical Studies

A clinical trial assessing a timed-release formulation containing dimagnesium malate (similar to this compound) showed significant improvements in both serum and red blood cell magnesium levels over 90 days. Participants reported a 63% improvement in overall symptomatology related to magnesium deficiency, indicating the compound's effectiveness in clinical settings .

Safety Evaluations

Assessment of Safety as a Food Ingredient

The EFSA has conducted assessments regarding the safety of di-magnesium malate as a food ingredient. They concluded that there was insufficient evidence to differentiate it from other authorized sources of magnesium, such as magnesium malate. Consequently, they could not definitively assess its safety without additional data . However, existing studies suggest that when used within recommended limits, magnesium compounds are generally well tolerated with minimal gastrointestinal side effects.

Comparative Analysis of Magnesium Sources

| Source | Bioavailability | Common Uses | Safety Profile |

|---|---|---|---|

| This compound | High | Dietary supplements, migraines | Generally safe at recommended doses |

| Di-Magnesium Malate | Moderate | Food supplements | Insufficient data on safety differences |

| Magnesium Citrate | Moderate | Laxative, dietary supplements | Generally safe; may cause diarrhea |

| Magnesium Oxide | Low | Antacid | Can cause gastrointestinal discomfort |

Propiedades

Fórmula molecular |

C4H2MgO4 |

|---|---|

Peso molecular |

138.36 g/mol |

Nombre IUPAC |

magnesium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

Clave InChI |

QUIOHQITLKCGNW-ODZAUARKSA-L |

SMILES isomérico |

C(=C\C(=O)[O-])\C(=O)[O-].[Mg+2] |

SMILES canónico |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

Sinónimos |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.